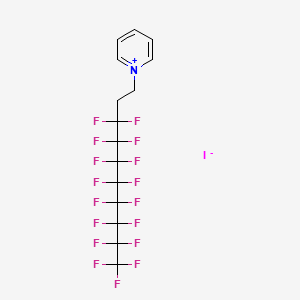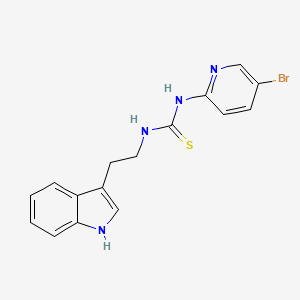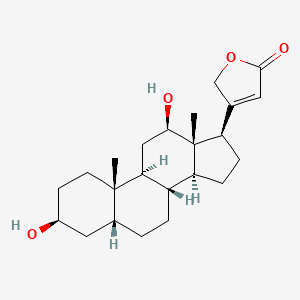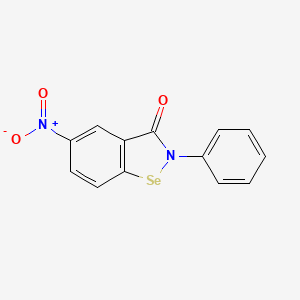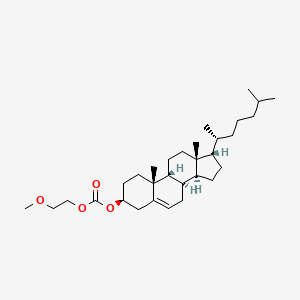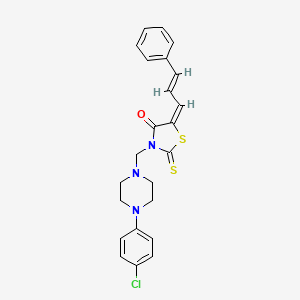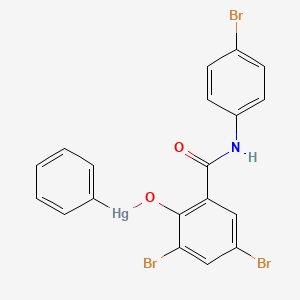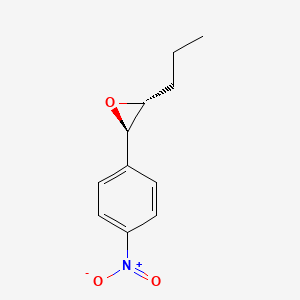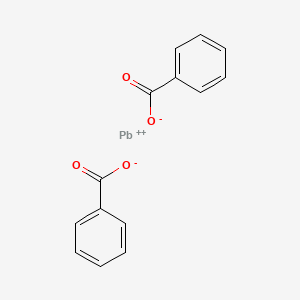
Einecs 305-567-0
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Einecs 305-567-0 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number, which helps in tracking and regulating its use in various industries.
準備方法
Synthetic Routes: These typically involve multi-step organic synthesis, where the compound is built up from simpler starting materials through a series of chemical reactions.
Reaction Conditions: Conditions such as temperature, pressure, and the presence of catalysts are carefully controlled to optimize yield and purity.
Industrial Production: Large-scale production often involves continuous flow processes, where reactants are continuously fed into a reactor, and products are continuously removed, allowing for efficient and scalable production.
化学反応の分析
Einecs 305-567-0 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: In contrast, reduction involves the gain of electrons, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another. Common reagents include halogens and nucleophiles.
Major Products: The products formed depend on the specific reactions and conditions used. For example, oxidation might yield a carboxylic acid, while reduction could produce an alcohol.
科学的研究の応用
Einecs 305-567-0 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in the synthesis of other compounds.
Biology: The compound may be used in studies involving biochemical pathways and molecular interactions.
Medicine: Research may explore its potential therapeutic effects or its role in drug development.
Industry: It could be used in the manufacture of various products, including pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
Molecular Targets: These could include enzymes, receptors, or other proteins that the compound interacts with to exert its effects.
Pathways Involved: The compound may influence various biochemical pathways, leading to changes in cellular processes and functions.
類似化合物との比較
Einecs 305-567-0 can be compared with other similar compounds to highlight its uniqueness. Similar compounds might include those with related chemical structures or similar functional groups. For example:
Einecs 204-211-0: Bis(2-ethylhexyl) phthalate, a commonly used plasticizer.
Einecs 203-770-8: Amyl nitrite, used in medicine and as a reagent.
Einecs 234-985-5: Bismuth tetroxide, used in various industrial applications.
Each of these compounds has unique properties and applications, making them distinct from this compound.
特性
CAS番号 |
94713-21-0 |
|---|---|
分子式 |
C21H20N4O5S |
分子量 |
440.5 g/mol |
IUPAC名 |
1-(4-amino-2-hydroxyphenyl)-3-(4-cyanophenyl)urea;2-methylbenzenesulfonic acid |
InChI |
InChI=1S/C14H12N4O2.C7H8O3S/c15-8-9-1-4-11(5-2-9)17-14(20)18-12-6-3-10(16)7-13(12)19;1-6-4-2-3-5-7(6)11(8,9)10/h1-7,19H,16H2,(H2,17,18,20);2-5H,1H3,(H,8,9,10) |
InChIキー |
KAYDZBLORDYWNX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1S(=O)(=O)O.C1=CC(=CC=C1C#N)NC(=O)NC2=C(C=C(C=C2)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



